1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione
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Overview
Description
1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features an indole moiety fused with a sulfonyl group and a pyrrolidine-2,5-dione structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of indole with sulfonyl chloride to introduce the sulfonyl group. This is followed by the coupling of the sulfonylated indole with a pyrrolidine-2,5-dione derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: Another indole derivative with a sulfonyl group, known for its biological activities.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Uniqueness
1-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]pyrrolidine-2,5-dione is unique due to its specific combination of an indole moiety, a sulfonyl group, and a pyrrolidine-2,5-dione structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17-9-10-18(22)20(17)14-5-7-15(8-6-14)25(23,24)19-12-11-13-3-1-2-4-16(13)19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBITXOAUZIOTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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